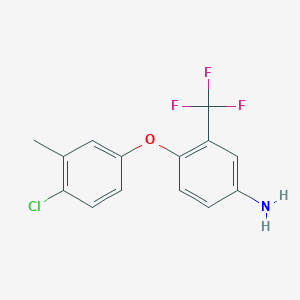

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine

Beschreibung

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine is a substituted phenylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a phenoxy substituent at the 4-position of the aromatic ring. The phenoxy group itself is substituted with a chlorine atom and a methyl group at the 4- and 3-positions, respectively.

Eigenschaften

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-12(8)15)20-13-5-2-9(19)7-11(13)14(16,17)18/h2-7H,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGVOISNINNUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Introduction of the chloro, methyl, and trifluoromethyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form a dechlorinated product.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. The presence of the chloro, methyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Trifluoromethyl Group : The presence of -CF₃ in both the target compound and the Bicalutamide analog () highlights its role in enhancing electron-withdrawing effects and resistance to metabolic degradation, a common strategy in drug design .

- Chlorine and Methyl Substituents: The 4-Cl-3-Me-phenoxy group in the target compound contrasts with the simpler chloro-phenyl group in 3-chloro-N-phenyl-phthalimide (). This difference likely impacts solubility and reactivity; bulky substituents may hinder crystallization or polymerization.

- Core Functional Groups : The phenylamine core of the target compound differs from the phthalimide () and propanamide () backbones, suggesting divergent synthetic pathways and applications.

Biologische Aktivität

The compound 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine (CAS Number: 946662-89-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine can be represented as follows:

- Molecular Formula: C₁₄H₁₁ClF₃NO

- Molecular Weight: 303.69 g/mol

This compound features a phenylamine backbone, with a chloro-substituent and a trifluoromethyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, a study on related phenoxy compounds demonstrated significant inhibition against various bacterial strains, suggesting that 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine may possess similar activities. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds structurally related to 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine have shown promising results. For example, inhibitors targeting the 17β-hydroxysteroid dehydrogenase (17β-HSD) family demonstrated varying degrees of potency, with some exhibiting IC50 values in the nanomolar range. These findings suggest that this compound could be evaluated for similar enzyme inhibition properties .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that related compounds exhibit cytotoxic effects on cancer cell lines. One study reported that certain phenoxy derivatives showed selective toxicity against leukemia cell lines, with GI50 values as low as 10 nM . This raises the possibility that 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine could also demonstrate anticancer activity.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of phenoxy compounds, including derivatives of 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine. The study found that modifications to the amine group significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on target enzymes compared to their electron-donating counterparts .

Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a substituted phenol (e.g., 4-chloro-3-methylphenol) with a fluorinated aniline derivative under nucleophilic aromatic substitution conditions. Key steps include:

- Base Selection: Potassium carbonate or sodium hydride is used to deprotonate the phenol, enhancing nucleophilicity .

- Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction kinetics by stabilizing intermediates .

- Temperature Control: Reactions are heated to 80–120°C to accelerate substitution while avoiding decomposition .

- Purification: Column chromatography or recrystallization isolates the product, with purity verified via HPLC (>98%) and structural confirmation via /-NMR .

Q. How can spectroscopic and chromatographic techniques characterize this compound and confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy: -NMR identifies aromatic proton environments (e.g., trifluoromethyl-induced deshielding at δ 7.2–7.8 ppm) and amine protons (δ 4.5–5.5 ppm). -NMR confirms trifluoromethyl groups at δ -60 to -70 ppm .

- Mass Spectrometry (HRMS): High-resolution MS validates the molecular ion ([M+H]) at m/z 302.05 (calc. 302.06) and fragments indicative of chloro and trifluoromethyl loss .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and detects impurities (<0.5%) .

Advanced Research Questions

Q. What computational approaches predict the biological targets or reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electron distribution to identify reactive sites (e.g., nucleophilic amine or electrophilic trifluoromethyl groups). Fukui indices predict regioselectivity in substitution reactions .

- Molecular Docking: Screens against protein databases (e.g., PDB) to hypothesize binding to enzymes like cytochrome P450 or kinases. Docking scores (e.g., AutoDock Vina) correlate with experimental IC values for validation .

- QSAR Models: Relate substituent effects (Cl, CF) to bioactivity using descriptors like Hammett constants (σ) or logP .

Q. How do structural modifications influence structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

-

Analog Synthesis: Replace chloro or trifluoromethyl groups with electron-withdrawing/donating substituents (e.g., NO, OCH) to modulate bioactivity .

-

Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines). For example:

Analog Modification IC (μM) Parent Compound None 0.45 4-NO Derivative Increased electron withdrawal 0.12 4-OCH Derivative Electron donation >10 Data suggests electron-withdrawing groups enhance potency .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like cell line passage number, serum concentration, or incubation time. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Metabolite Screening: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or dechlorinated derivatives) that may contribute to observed effects .

- Statistical Analysis: Apply multivariate regression to isolate substituent effects from experimental noise. Meta-analyses of published data can identify trends obscured by outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.